5-(tert-Butyl)-2-fluoroisophthalic acid
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Overview
Description
5-(tert-Butyl)-2-fluoroisophthalic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a tert-butyl group and a fluorine atom attached to an isophthalic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-2-fluoroisophthalic acid typically involves the introduction of the tert-butyl and fluoro groups onto an isophthalic acid precursor. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride reacts with isophthalic acid in the presence of a Lewis acid catalyst like aluminum chloride. The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butyl)-2-fluoroisophthalic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.
Reduction: The compound can be reduced to form alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or fluorinating agents like NFSI are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anhydrides or esters, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
5-(tert-Butyl)-2-fluoroisophthalic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a probe in NMR studies due to the tert-butyl group’s unique properties.
Medicine: Explored for its potential in drug development, particularly in designing molecules with specific pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)-2-fluoroisophthalic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid groups can form hydrogen bonds, while the fluorine atom can participate in halogen bonding. These interactions influence the compound’s reactivity and binding affinity in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
2-Fluoroisophthalic acid: Lacks the tert-butyl group, resulting in different reactivity and applications.
5-(tert-Butyl)isophthalic acid:
2,5-Difluoroisophthalic acid: Contains two fluorine atoms, leading to distinct reactivity patterns compared to 5-(tert-Butyl)-2-fluoroisophthalic acid.
Uniqueness
This compound is unique due to the presence of both the tert-butyl and fluorine groups, which confer specific steric and electronic properties. These features make it a valuable compound for designing molecules with tailored reactivity and stability .
Properties
Molecular Formula |
C12H13FO4 |
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Molecular Weight |
240.23 g/mol |
IUPAC Name |
5-tert-butyl-2-fluorobenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C12H13FO4/c1-12(2,3)6-4-7(10(14)15)9(13)8(5-6)11(16)17/h4-5H,1-3H3,(H,14,15)(H,16,17) |
InChI Key |
IROYJKKOEIGUEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(=O)O)F)C(=O)O |
Origin of Product |
United States |
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